molecular formula C5H3BrF2N2 B6152514 3-bromo-6-(difluoromethyl)pyridazine CAS No. 2295643-46-6

3-bromo-6-(difluoromethyl)pyridazine

Cat. No.: B6152514
CAS No.: 2295643-46-6
M. Wt: 209
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(difluoromethyl)pyridazine (C₅H₃BrF₂N₂) is a brominated pyridazine derivative with a difluoromethyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its bromine atom acts as a reactive site for forming carbon-carbon bonds with aryl or heteroaryl boronic acids . The difluoromethyl group introduces electron-withdrawing effects, modulating the electronic properties of the pyridazine ring, which can enhance reactivity in coupling reactions and influence the physicochemical behavior of derived products .

Properties

CAS No.

2295643-46-6

Molecular Formula

C5H3BrF2N2

Molecular Weight

209

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-(difluoromethyl)pyridazine typically involves the bromination of 6-(difluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of 3-bromo-6-(difluoromethyl)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-bromo-6-(difluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-bromo-6-(difluoromethyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-6-(difluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Electronic Effects
Compound Substituents Key Electronic Effects Reactivity in Cross-Coupling
3-Bromo-6-(difluoromethyl)pyridazine Br (C3), CF₂H (C6) Moderate electron withdrawal High (Br is a good leaving group)
3-Bromo-6-(trifluoromethyl)pyridazine Br (C3), CF₃ (C6) Strong electron withdrawal Lower than CF₂H due to steric hindrance
3-Chloro-6-(difluoromethyl)pyridazine Cl (C3), CF₂H (C6) Moderate electron withdrawal Lower (Cl is a poorer leaving group than Br)
3-Bromo-6-(2-thienyl)pyridazine Br (C3), thienyl (C6) Electron-rich thienyl enhances π-conjugation Moderate (dependent on boronic acid partner)

Analysis :

  • Halogen Effects : Bromine at C3 enhances reactivity in cross-couplings compared to chlorine, as seen in the lower yields of chloro analogs .
  • Fluorinated Groups : The difluoromethyl (CF₂H) group balances electron withdrawal and steric bulk, whereas trifluoromethyl (CF₃) imposes stronger electron withdrawal but may hinder coupling efficiency .

Suzuki-Miyaura Cross-Coupling :

  • 3-Bromo-6-(difluoromethyl)pyridazine reacts with boronic acids to yield thienylpyridazine derivatives, though yields are moderate (14–28%) due to competing homocoupling or hydrolysis .

Stability :

  • The bromo-thienylpyridazine precursor is prone to hydrolysis, forming pyridazinone byproducts, a challenge less reported in trifluoromethyl analogs .

Analysis :

  • Triazolopyridazines with aryl substituents show broad-spectrum antimicrobial activity, whereas 3-bromo-6-(difluoromethyl)pyridazine’s bioactivity remains underexplored but is hypothesized to benefit from fluorine’s pharmacokinetic effects .
  • Thienylpyridazines derived from the target compound exhibit tunable optical properties, leveraging the pyridazine ring’s electron-deficient nature .

Key Takeaways :

  • Bromine at C3 enhances reactivity over chlorine analogs.
  • Difluoromethyl provides a strategic compromise between electronic and steric effects.
  • Fluorine’s role in pharmacokinetics warrants exploration in drug discovery .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-6-(difluoromethyl)pyridazine, and how can reaction conditions be controlled to improve yield?

The synthesis of 3-bromo-6-(difluoromethyl)pyridazine typically involves halogenation and fluorination steps. A common approach is nucleophilic substitution using brominating agents (e.g., N-bromosuccinimide, NBS) under controlled conditions. For example, bromination of a pyridazine precursor in anhydrous DMF at room temperature with nitrogen purging can introduce the bromine atom . The difluoromethyl group may be introduced via cross-coupling reactions (e.g., using Pd catalysts) or fluorination agents like diethylaminosulfur trifluoride (DAST). Key parameters include temperature control (23–120°C), solvent selection (DMF, 1,4-dioxane), and stoichiometric ratios of reagents. Monitoring reaction progress with TLC and optimizing purification via column chromatography or recrystallization can enhance yields (typically 50–70%) .

Q. What analytical techniques are essential for characterizing 3-bromo-6-(difluoromethyl)pyridazine and verifying its purity?

Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and substitution patterns. For example, the bromine and difluoromethyl groups produce distinct splitting patterns in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet) .
  • Elemental Analysis : Confirms C, H, N, and halogen content within ±0.4% of theoretical values.
  • HPLC/GC : Assess purity (>95% required for pharmacological studies) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?

The difluoromethyl group (-CF2_2H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Fluorine’s electronegativity withdraws electron density, reducing the basicity of adjacent nitrogen atoms and stabilizing the pyridazine ring against oxidation. This group also participates in hydrogen bonding, affecting solubility and binding interactions in biological systems. Computational studies (e.g., DFT) can model these effects, showing improved bioavailability and membrane permeability .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) be applied to functionalize 3-bromo-6-(difluoromethyl)pyridazine for structure-activity relationship (SAR) studies?

The bromine atom serves as a versatile site for cross-coupling. For example:

  • Suzuki Coupling : React with aryl/heteroaryl boronic acids (e.g., thiophene-2-boronic acid) using Pd(PPh3_3)4_4 or PdCl2_2(dppf) in dioxane/water (3:1) at 80–100°C. Yields (16–25%) depend on steric and electronic effects of substituents .
  • Buchwald-Hartwig Amination : Introduce amines (e.g., piperazine) with Pd2_2(dba)3_3, BrettPhos ligand, and Cs2_2CO3_3 in dioxane at 120°C. Monitor with LC-MS to optimize coupling efficiency .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ring-opening) during functionalization of 3-bromo-6-(difluoromethyl)pyridazine?

  • Temperature Control : Lower temperatures (≤80°C) reduce dehalogenation.
  • Ligand Selection : Bulky ligands (XPhos) suppress undesired β-hydride elimination in coupling reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for amines) during multi-step syntheses.
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of Pd catalysts .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of derivatives based on 3-bromo-6-(difluoromethyl)pyridazine?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The difluoromethyl group’s electrostatic potential maps can reveal interactions with hydrophobic pockets.
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data (IC50_{50}) to prioritize synthetic targets.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the challenges in scaling up the synthesis of 3-bromo-6-(difluoromethyl)pyridazine for preclinical studies?

  • Purification : Transition from column chromatography to continuous flow systems or crystallization for large batches.
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs.
  • Safety : Handle fluorinating agents (e.g., DAST) in fume hoods with rigorous waste management.
  • Yield Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, reaction time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.